Cas no 862829-21-8 (ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate)

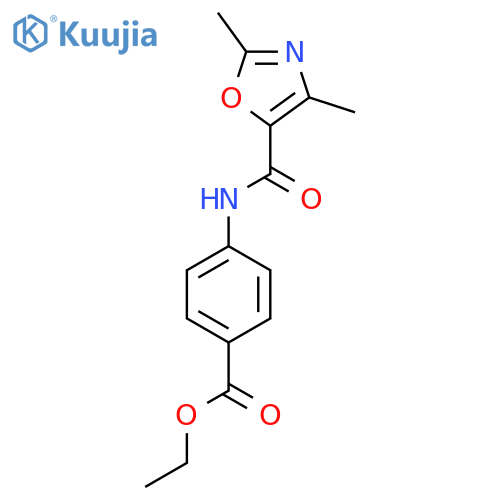

862829-21-8 structure

商品名:ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate

- 862829-21-8

- ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate

- VU0488635-1

- AKOS017569593

- SR-01000133442

- ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate

- F0664-0178

- SR-01000133442-1

-

- インチ: 1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18)

- InChIKey: KQHORQYBFULSHB-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=NC(C)=C1C(NC1C=CC(C(=O)OCC)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 288.11100700g/mol

- どういたいしつりょう: 288.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 81.4Ų

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0664-0178-2mg |

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |

862829-21-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0664-0178-1mg |

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |

862829-21-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0664-0178-2μmol |

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |

862829-21-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

862829-21-8 (ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量